4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione
Description
4,4,7-Trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione (hereafter referred to by its systematic name) is a tricyclic heterocyclic compound featuring a fused dithiolo ring system and a quinoline backbone. Its structure includes three methyl groups at positions 4, 4, and 7, which confer steric and electronic effects critical for its biological activity . This compound belongs to the dithioloquinolinethione (DTT) family, which is distinguished by the presence of a 1,2-dithiolo-3-thione fragment—a known hydrogen sulfide (H2S) donor . H2S is an endogenous gasotransmitter involved in anti-inflammatory, antioxidant, and pro-apoptotic pathways, making DTT derivatives promising candidates for multifactorial disease therapy .
The compound's synthesis involves cyclization reactions of substituted quinolines with elemental sulfur under controlled conditions, yielding hybrid or chimeric derivatives with linear or condensed heterocyclic fragments . Its structural uniqueness lies in its ability to inhibit protein kinases—a key mechanism for anticancer activity—while also modulating oxidative stress and inflammation .
Structure
3D Structure
Properties
IUPAC Name |
4,4,7-trimethyl-5H-dithiolo[3,4-c]quinoline-1-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NS3/c1-7-4-5-8-9(6-7)14-13(2,3)11-10(8)12(15)17-16-11/h4-6,14H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHACHPYJGFLKEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C3=C(C(N2)(C)C)SSC3=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione typically involves the condensation of appropriate starting materials under specific reaction conditions. One common synthetic route involves the reaction of 4,4,7-trimethyl-1,2-dihydroquinoline with sulfur and a suitable oxidizing agent to form the desired dithioloquinoline structure . Industrial production methods may vary, but they generally follow similar principles, often optimized for higher yields and purity.
Chemical Reactions Analysis
4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thione group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of derivatives of 4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione. The compound exhibits significant inhibitory effects on various kinases associated with cancer progression. For example:
- Inhibition of JAK3 : Key derivatives showed IC₅₀ values ranging from 0.36 μM to 0.46 μM against JAK3 kinase.
- Activity Against NPM1-ALK : Specific compounds demonstrated IC₅₀ values of 0.25 μM and 0.54 μM against this target .
These findings suggest that the compound could serve as a scaffold for developing new anticancer agents targeting multiple pathways.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy. Studies indicate that certain derivatives outperform traditional antibiotics such as ampicillin and streptomycin in terms of antibacterial activity. Additionally, antifungal activities were noted to exceed those of established antifungal agents like ketoconazole and bifonazole .
Anti-inflammatory Effects
The anti-inflammatory properties of this compound have been documented through both in silico predictions and experimental validations. The compound's activity was found to be comparable or superior to indomethacin, a well-known anti-inflammatory drug . This positions the compound as a potential candidate for treating inflammatory diseases.
Synthesis and Derivatives
The synthesis of this compound involves several chemical reactions that yield various derivatives with enhanced biological activities. The design of hybrid compounds combining this core structure with other pharmacophores has been a focus area for improving therapeutic efficacy .
Case Studies
Mechanism of Action
The mechanism by which 4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione exerts its effects involves its interaction with molecular targets such as protein kinases. By binding to the active site of these enzymes, the compound inhibits their activity, thereby affecting various cellular pathways involved in proliferation, metabolism, and apoptosis . This inhibition can lead to the suppression of tumor growth and other therapeutic effects.
Comparison with Similar Compounds
Structural Analogues with Kinase Inhibitory Activity
The compound’s kinase inhibition profile has been compared to several derivatives and reference drugs (Table 1). Key targets include NPM1-ALK , JAK3 , and cRAF , which are implicated in oncogenic signaling pathways.
Table 1: Kinase Inhibition Profiles of Selected DTT Derivatives
Key Findings :
- Compound 2b exhibits superior activity against NPM1-ALK (IC50 = 0.25 µM), outperforming the reference drug sorafenib (IC50 = 0.43 µM) .
- The arylaminocarbonothioyl-substituted 2q shows weak cRAF inhibition (IC50 = 5.34 µM), suggesting substituent-dependent selectivity .
- Unlike ADT-OH—a classic H2S donor with chemoprotective effects—the DTT derivatives demonstrate dual functionality: H2S release and kinase inhibition .
Comparison with Chemopreventive Agents
Oltipraz, a prototypical dithiolethione, shares structural similarities but lacks the quinoline backbone. While oltipraz activates Nrf2-mediated antioxidant pathways, the DTT derivatives exhibit broader pleiotropic effects, including kinase inhibition and antimicrobial activity .
Table 2: Functional Comparison with Oltipraz
| Property | 4,4,7-Trimethyl-DTT | Oltipraz |
|---|---|---|
| Primary Mechanism | Multi-kinase inhibition | Nrf2 activation |
| Anticancer Activity | IC50 < 1 µM (JAK3) | IC50 > 10 µM |
| Antimicrobial Activity | MIC = 0.5–2 µg/mL (bacteria) | No significant activity |
| H2S Release | Moderate | High |
Antimicrobial Activity vs. Classical Antibiotics
DTT derivatives demonstrate potent antimicrobial effects, surpassing standard antibiotics in some cases (Table 3).
Table 3: Antimicrobial Activity of DTT Derivatives
Key Insight : The tricyclic DTT scaffold enhances membrane permeability and target engagement compared to linear dithiolethiones like oltipraz.
Mechanistic Advantages and Limitations
Multi-Target Inhibition
The compound’s pleiotropic activity—simultaneous inhibition of JAK3, ALK, and cRAF—addresses the limitations of monotarget therapies in cancer. For example, 2a and 2b suppress mutational resistance by targeting multiple kinases .
Biological Activity
4,4,7-Trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione is a heterocyclic compound with significant potential in medicinal chemistry and biochemistry. Its molecular formula is C₁₄H₁₈N₂S₄, characterized by a complex tricyclic structure that integrates a quinoline core fused with a dithiolo ring system. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The compound has been synthesized in laboratory settings for various research applications. Notably, it has been used to develop hybrid and chimeric derivatives that exhibit enhanced biological activities.
Common Synthetic Routes
- Condensation Reactions : Utilizing arylamines or other nucleophiles under specific conditions.
- Multi-Step Organic Reactions : Involving the formation of the dithioloquinoline core followed by methylation at specific positions.
While the precise mechanism of action for this compound remains to be fully elucidated, related compounds suggest potential protein kinase inhibitory activity. Protein kinases play critical roles in regulating cellular processes; thus, inhibiting these enzymes could have significant implications in cancer therapy and other diseases.
Pleiotropic Effects
Research indicates that this compound exhibits pleiotropic effects , including:
- Chemoprotective Activity : Protecting cells from damage caused by chemotherapeutic agents.
- Antitumor Activity : Demonstrating significant inhibition percentages in cellular assays (greater than 85%).
In Vitro Studies
A study evaluated various derivatives of this compound for their inhibitory effects on human kinases. The results are summarized in Table 1.
| Compound | Target Kinase | IC50 (µM) | Inhibition Percentage |
|---|---|---|---|
| 2a | JAK3 | 0.36 | >85% |
| 2b | JAK3 | 0.38 | >85% |
| 2c | JAK3 | 0.41 | >85% |
| 2q | JAK3 | 0.46 | >85% |
| 2a | NPM1-ALK | 0.54 | >85% |
| 2b | NPM1-ALK | 0.25 | >85% |
These findings indicate that several derivatives possess potent inhibitory activity against key kinases involved in cancer progression.
Comparative Analysis with Related Compounds
The biological activities of similar compounds were also assessed. Table 2 compares structural features and unique properties of related dithioloquinolones.
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 5-(2-bromobenzoyl)-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione | Contains a bromobenzoyl group | Enhanced reactivity due to halogen substitution |
| 4,5-dihydro-4,4-dimethyl-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione | Lacks trimethyl substitution | Simpler structure potentially affecting activity |
| 5-(2-ethylbutanoyl)-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione | Features an ethylbutanoyl group | Unique acyl group influencing biological interactions |
Q & A
Q. How can structural modifications enhance metabolic stability?
- Methodology : Replace labile groups (e.g., methyl esters) with bioisosteres like trifluoromethyl. Perform microsomal stability assays (human liver microsomes) to assess half-life. Fluorination at the quinoline ring improves resistance to oxidative metabolism .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
